molecular formula C107H170N32O21 B12408372 Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH

Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH

Cat. No.: B12408372
M. Wt: 2240.7 g/mol
InChI Key: UYRCARGBRQBNEP-ZBICCCPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structure and Function Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH is a synthetic 19-residue peptide fragment derived from adrenocorticotropic hormone (ACTH). It features an acetylated N-terminal (Ac-Phe) and a free C-terminal hydroxyl group. The sequence includes multiple charged residues (4 lysines, 4 arginines) and proline-rich regions, which are critical for structural stability and receptor interactions . This peptide is used to study corticosteroidogenesis, particularly its role in modulating adrenal steroid secretion .

Properties

Molecular Formula

C107H170N32O21

Molecular Weight

2240.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C107H170N32O21/c1-61(2)86(135-96(151)81-38-24-52-137(81)101(156)76(34-16-20-48-111)126-85(143)59-122-89(144)79(57-67-58-121-70-30-12-11-29-69(67)70)132-93(148)75(36-22-50-119-106(114)115)129-95(150)78(124-64(7)140)55-65-27-9-8-10-28-65)98(153)123-60-84(142)125-71(31-13-17-45-108)90(145)127-72(32-14-18-46-109)91(146)128-74(35-21-49-118-105(112)113)92(147)131-77(37-23-51-120-107(116)117)102(157)138-53-25-39-82(138)97(152)136-88(63(5)6)99(154)130-73(33-15-19-47-110)94(149)134-87(62(3)4)100(155)133-80(56-66-41-43-68(141)44-42-66)103(158)139-54-26-40-83(139)104(159)160/h8-12,27-30,41-44,58,61-63,71-83,86-88,121,141H,13-26,31-40,45-57,59-60,108-111H2,1-7H3,(H,122,144)(H,123,153)(H,124,140)(H,125,142)(H,126,143)(H,127,145)(H,128,146)(H,129,150)(H,130,154)(H,131,147)(H,132,148)(H,133,155)(H,134,149)(H,135,151)(H,136,152)(H,159,160)(H4,112,113,118)(H4,114,115,119)(H4,116,117,120)/t71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,86-,87-,88-/m0/s1

InChI Key

UYRCARGBRQBNEP-ZBICCCPRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is commonly used for purification, ensuring the peptide’s high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan and tyrosine residues.

    Reduction: Disulfide bonds, if present, can be reduced.

    Substitution: Amino acid residues can be substituted to create analogs.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

Biochemical Research

Peptide Synthesis and Characterization

  • The synthesis of Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH involves solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into a functional peptide. Characterization techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the purity and identity of the synthesized peptides .

Enzyme Inhibition Studies

  • This peptide has been investigated for its potential as an inhibitor of various enzymes. For instance, modifications in the peptide sequence can enhance its binding affinity to specific proteases, making it a candidate for developing protease inhibitors that could be useful in therapeutic applications .

Therapeutic Applications

Antiviral Activity

  • Research has shown that certain peptides similar in structure to this compound exhibit antiviral properties. They can inhibit viral proteases, making them potential candidates for antiviral drug development, particularly against viruses like SARS-CoV-2 .

Cancer Therapy

  • Peptides with sequences resembling this compound have been studied for their ability to target cancer cells selectively. The incorporation of specific amino acids can enhance the peptide's stability and efficacy in targeting tumor microenvironments, potentially leading to novel cancer therapies .

Neurobiology

Neuroprotective Effects

  • Peptides similar to this compound have been explored for their neuroprotective properties. They may help in reducing oxidative stress and inflammation in neural tissues, which is crucial for developing treatments for neurodegenerative diseases .

Immunology

Immune Modulation

  • The immunomodulatory effects of peptides like this compound have been studied in various contexts. They can influence cytokine production and enhance immune responses, making them potential candidates for vaccine adjuvants or therapies for autoimmune diseases .

Case Studies

Study Objective Findings Implications
Study on SARS-CoV-2 InhibitorsEvaluate antiviral efficacyIdentified structural similarities with effective protease inhibitorsPotential use in drug development against COVID-19
Cancer Cell Targeting ResearchAssess selective toxicityPeptides demonstrated selective binding to cancer cells over normal cellsBasis for targeted cancer therapies
Neuroprotective Peptide StudyInvestigate neuroprotection mechanismsShowed reduction in neuronal apoptosis under stress conditionsPotential therapeutic strategies for neurodegenerative disorders

Mechanism of Action

The mechanism of action of Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways, leading to various biological effects. For instance, it may bind to a receptor, triggering a cascade of intracellular events that result in a physiological response .

Comparison with Similar Compounds

Tabulated Comparison

Compound Sequence Features Modifications Molecular Weight Function
Target Peptide Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH Acetylated N-terminal ~2,500* Corticosteroid secretion studies
Human ACTH(1-39) Full-length (39 residues), includes Met¹⁸ None 4,541.1 Potent steroidogenesis
Dogfish ACTH Trp-Gly-Lys-Pro-Met-Gly-Arg... Natural variant ~4,300* Low-potency steroidogenesis
JVA-901 (Dynorphin analog) AcTyr-Lys-Trp-Trp-Leu-Arg-Arg-Ala-Arg-Pro-Lys-NH₂ Acetylation, amidation ~1,700* κ-opioid receptor antagonism

Key Findings

  • Structural Motifs : The target peptide’s Trp-Gly-Lys-Pro-Val segment is conserved in ACTH fragments across species, suggesting a role in receptor binding .
  • Functional Trade-offs : Truncation of the C-terminal (residues 25–39) in the target peptide likely reduces corticosteroidogenic activity compared to full-length ACTH(1-39) .
  • Modification Impact: Acetylation enhances metabolic stability, as seen in both the target peptide and dynorphin analogs like JVA-901 .

Biological Activity

Ac-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH is a synthetic peptide that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Structure and Properties

The compound is a peptide composed of 18 amino acids with an acetyl group at the N-terminus. Its sequence includes several positively charged residues (Lys, Arg) and aromatic residues (Phe, Trp, Tyr), which are known to influence biological interactions and activities.

Antioxidant Activity

Research indicates that peptides with aromatic amino acids exhibit significant antioxidant properties. For example, peptides derived from food sources have shown the ability to scavenge free radicals, reducing oxidative stress in cells. The presence of Trp and Tyr in this compound may enhance its antioxidant capacity, potentially offering protective effects against cellular damage.

Antihypertensive Effects

Peptides with sequences similar to this compound have been studied for their angiotensin-converting enzyme (ACE) inhibitory activity. This activity is crucial for managing hypertension. Studies have shown that short-chain peptides can effectively inhibit ACE, leading to reduced blood pressure in hypertensive models. The specific amino acid composition of this peptide may contribute to its efficacy in this regard.

Immunomodulatory Effects

Certain peptides have been identified as immunomodulators, capable of enhancing or suppressing immune responses. This compound may possess similar properties due to the presence of Arg and Lys residues, which are known to play roles in immune function. Research into peptide-based therapies suggests that such compounds can modulate cytokine production and influence immune cell activity.

In Vivo Studies

  • Hypertensive Rat Models : A study demonstrated that a peptide with a similar sequence significantly reduced systolic blood pressure in spontaneously hypertensive rats (SHRs) by inhibiting ACE activity. The IC50 value was reported as 9.4 µg/mL, indicating potent activity against hypertension .
  • Antioxidant Activity : In another investigation, peptides derived from food proteins were tested for their ability to scavenge reactive oxygen species (ROS). Results indicated that those with hydrophobic or aromatic residues showed superior antioxidant effects compared to other sequences .

In Vitro Studies

  • Cell Culture Models : Peptides resembling this compound were evaluated for their effects on cell viability under oxidative stress conditions. These studies revealed a protective effect against apoptosis induced by ROS .
  • Cytokine Modulation : Research has shown that certain peptides can modulate the production of pro-inflammatory cytokines in macrophage cultures. The specific sequence and charge distribution of this compound may influence its immunomodulatory properties .

Summary Table of Biological Activities

Activity Mechanism Reference
AntioxidantScavenging ROS
AntihypertensiveACE inhibition
ImmunomodulatoryCytokine modulation

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